![molecular formula C6H6I2N2 B567553 3,5-Diiodo-2-methylpyridin-4-amine CAS No. 1227266-99-0](/img/structure/B567553.png)
3,5-Diiodo-2-methylpyridin-4-amine
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Overview
Description
3,5-Diiodo-2-methylpyridin-4-amine is a chemical compound with the molecular formula C6H6I2N2 . It has an average mass of 359.934 Da and a monoisotopic mass of 359.862030 Da .
Synthesis Analysis
The synthesis of pyridine derivatives, which could include 3,5-Diiodo-2-methylpyridin-4-amine, can be achieved through a palladium-catalyzed one-pot Suzuki cross-coupling reaction . This reaction involves the use of 5-bromo-2-methylpyridin-3-amine, either directly or via N-[5-bromo-2-methylpyridine-3-yl]acetamide, with several arylboronic acids .Molecular Structure Analysis
The molecular structure of 3,5-Diiodo-2-methylpyridin-4-amine consists of a pyridine ring with iodine atoms at the 3 and 5 positions, a methyl group at the 2 position, and an amine group at the 4 position .Physical And Chemical Properties Analysis
The physical and chemical properties of 3,5-Diiodo-2-methylpyridin-4-amine include its molecular formula (C6H6I2N2), average mass (359.934 Da), and monoisotopic mass (359.862030 Da) .Scientific Research Applications
- Anticancer Properties : Researchers have explored the potential of 3,5-Diiodo-2-methylpyridin-4-amine as an anticancer agent. Its unique structure and iodine substitution may contribute to its cytotoxic effects against cancer cells .
- Targeted Therapies : The compound could serve as a scaffold for designing targeted therapies. Scientists investigate its interactions with specific cellular pathways and receptors .
- Halogenation Reactions : Due to its two iodine atoms, 3,5-Diiodo-2-methylpyridin-4-amine is useful in halogenation reactions. It can participate in cross-coupling reactions and other transformations .
- Building Block : Chemists utilize it as a building block for constructing more complex molecules in synthetic chemistry .
- Iodine-Containing Polymers : Researchers investigate the incorporation of 3,5-Diiodo-2-methylpyridin-4-amine into polymers. These iodinated polymers may exhibit unique properties, such as enhanced conductivity or biocompatibility .
- Iodine Tracers : The compound’s iodine atoms make it suitable for radiolabeling studies. Scientists use it as a tracer to track biological processes in vivo or in vitro .
- Protein Binding Studies : Researchers explore its interactions with proteins, enzymes, and nucleic acids, shedding light on molecular recognition and binding mechanisms .
- Luminescent Properties : Investigations into its photophysical properties reveal potential applications in optoelectronic devices. Its fluorescence or phosphorescence behavior could be harnessed for sensors or displays .
- Iodine Cycling : The compound’s role in iodine cycling within ecosystems is of interest. Researchers study its fate in soil, water, and air, considering its impact on environmental health .
Medicinal Chemistry and Drug Development
Organic Synthesis and Catalysis
Materials Science
Biological Studies
Photophysics and Optoelectronics
Environmental Chemistry
Future Directions
The future directions for research on 3,5-Diiodo-2-methylpyridin-4-amine could involve further exploration of its synthesis, chemical reactions, and potential applications. For instance, the Suzuki cross-coupling reaction used in its synthesis could be optimized or modified to produce novel pyridine derivatives . Additionally, its potential effects on sensory cells could be further investigated .
Mechanism of Action
Target of Action
The primary target of 3,5-Diiodo-2-methylpyridin-4-amine is the potassium (K+) channel . These channels play a crucial role in maintaining the resting membrane potential and regulating the action potentials in neurons .
Mode of Action
3,5-Diiodo-2-methylpyridin-4-amine acts as a blocker of the potassium (K+) channels . It binds to the exposed K+ channels in demyelinated axons, reducing the leakage of intracellular K+ and enhancing impulse conduction .
Biochemical Pathways
The compound’s action on the potassium channels affects the neuronal signaling pathways . By blocking the K+ channels, it reduces the efflux of K+ ions, which in turn enhances the axonal conduction . This can potentially improve the symptoms of neurological disorders like multiple sclerosis .
Pharmacokinetics
Similar compounds have shown good permeability and stability
Result of Action
The result of the compound’s action is the enhancement of impulse conduction in neurons . This can potentially lead to improved neuronal function in conditions where K+ channels are abnormally exposed, such as in demyelinating diseases .
Action Environment
The action, efficacy, and stability of 3,5-Diiodo-2-methylpyridin-4-amine can be influenced by various environmental factors. These may include the presence of other ions, the state of the neuronal membrane, and the degree of demyelination
properties
IUPAC Name |
3,5-diiodo-2-methylpyridin-4-amine |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H6I2N2/c1-3-5(8)6(9)4(7)2-10-3/h2H,1H3,(H2,9,10) |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
YWQRCBCLSHHDTH-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NC=C(C(=C1I)N)I |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H6I2N2 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40856806 |
Source
|
Record name | 3,5-Diiodo-2-methylpyridin-4-amine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40856806 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
359.93 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS RN |
1227266-99-0 |
Source
|
Record name | 3,5-Diiodo-2-methylpyridin-4-amine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40856806 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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